molecular formula C22H20ClN5O3S B2753589 N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide CAS No. 1114600-87-1

N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

Cat. No. B2753589
CAS RN: 1114600-87-1
M. Wt: 469.94
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms . Triazole compounds are known for their versatile biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C22H20ClN5O3S . It has an average mass of 469.944 Da and a monoisotopic mass of 469.097534 Da .

Scientific Research Applications

H1-antihistaminic Activity

The design and synthesis of novel triazoloquinazoline derivatives have been explored for their H1-antihistaminic activity. A study demonstrated the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolines and evaluated their H1-antihistaminic efficacy through histamine-induced bronchoconstriction in guinea pigs. These compounds showed significant protective effects, with one compound exhibiting minimal sedative properties compared to the reference drug chlorpheniramine maleate (Gobinath, Subramanian, & Alagarsamy, 2015).

Anticancer and Antibacterial Activity

Another area of application involves the synthesis and biological evaluation of N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides for anticancer and antibacterial activities. Compounds from this synthesis showed selective anticancer activity against non-small cell lung and CNS cancer cell lines, with notable efficacy in inhibiting bacterial growth and bioluminescence in Photobacterium leiognathi Sh1 (Berest et al., 2011).

Positive Inotropic Evaluation

Research on the positive inotropic activity of triazoloquinazoline derivatives has been conducted to assess their potential in heart disease treatments. A study synthesized and evaluated (E)-2-(4-cinnamylpiperazin-1-yl)-N-(1-substituted-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides for their ability to increase stroke volume in isolated rabbit heart preparations, showing promising in vitro activity compared to milrinone (Wu et al., 2012).

properties

IUPAC Name

N-(4-acetylphenyl)-2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-3-10-27-20(31)17-11-15(23)6-9-18(17)28-21(27)25-26-22(28)32-12-19(30)24-16-7-4-14(5-8-16)13(2)29/h4-9,11H,3,10,12H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFGVWJBCYRNBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

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